molecular formula C16H12O6 B5643837 methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate

methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate

Cat. No. B5643837
M. Wt: 300.26 g/mol
InChI Key: BMFNFZCSBJYODL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related molecules often involves ring-opening followed by ring closure reactions, as seen in the production of novel derivatives such as 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) from 4-methoxy-5-oxo-5H-furo[3,2-g] chromene-6-carbonitrile. These processes are guided by spectral data and chemical calculations at the DFT level, highlighting the intricate steps involved in synthesizing complex molecules derived from furoate and coumarin derivatives (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The structure of these molecules is often confirmed through techniques like single-crystal X-ray crystallography. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated, providing insights into the molecular arrangement and interactions within similar compounds (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Reactions and Properties

The chemical reactivity and transformations of these compounds can vary significantly. For instance, the esterification of certain derivatives under different conditions can yield a range of products, showcasing the diverse chemical reactions these molecules can undergo. These reactions are crucial for understanding the functional groups' behavior in different chemical environments (Sun, Wang, & Xia, 2008).

Physical Properties Analysis

The physical properties, including spectroscopic and electronic characteristics, are critical for understanding these compounds' behavior. DFT calculations, along with spectroscopic measurements, offer insights into the optical and electronic structures, which are essential for applications in materials science and photonics (Ibrahim, Halim, Roushdy, Farag, & El-Gohary, 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity, bond formation, and interaction with other molecules, are explored through computational methods like natural bond orbital analysis and experimental methods. These analyses help in predicting the molecule's behavior in various chemical reactions and its potential applications in synthetic chemistry (Evecen & Tanak, 2016).

properties

IUPAC Name

methyl 5-[(2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-19-16(18)13-6-5-12(21-13)9-20-11-4-2-10-3-7-15(17)22-14(10)8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFNFZCSBJYODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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